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A comprehensive review of clinical trial data for A3 adenosine receptor (A3AR) modulators

reveals a significant focus on agonists, with Piclidenoson (CF101) and Namodenoson (CF102)

emerging as the most extensively studied candidates. These orally bioavailable small

molecules have been investigated in a range of therapeutic areas, including inflammatory

diseases and cancer, demonstrating distinct efficacy and safety profiles. This guide provides a

detailed comparison of the clinical trial data for these two prominent A3AR agonists.

Overview of A3AR Agonists in Clinical Development
The A3 adenosine receptor is overexpressed in inflammatory and cancer cells, making it a

promising therapeutic target.[1][2] Piclidenoson and Namodenoson are selective A3AR

agonists that induce anti-inflammatory and anti-cancer effects by modulating key signaling

pathways, such as NF-κB and Wnt/β-catenin, leading to the inhibition of inflammatory cytokine

production and apoptosis of pathological cells.[1][3]

Piclidenoson (CF101) has been primarily evaluated for the treatment of autoimmune

inflammatory diseases, including psoriasis and rheumatoid arthritis.[4] It has shown a favorable

safety profile and evidence of efficacy in multiple clinical trials.

Namodenoson (CF102), also an A3AR agonist, has been the subject of clinical investigation

primarily for liver diseases, including hepatocellular carcinoma (HCC) and non-alcoholic

steatohepatitis (NASH). It has also demonstrated a good safety profile and has shown

promising signals of efficacy in specific patient populations.
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Quantitative Data Comparison
The following tables summarize the key quantitative data from various clinical trials of

Piclidenoson and Namodenoson.

Table 1: Efficacy of Piclidenoson in Plaque Psoriasis
Trial
Phase

Primary
Endpoint

Piclideno
son Dose

Result Placebo p-value Citation

Phase 3

(COMFOR

T-1)

PASI 75 at

Week 16
3 mg BID 9.7% 2.6% 0.037

Phase 2/3
PASI 75 at

Week 12
2 mg BID 8.5% 6.9% Not Met

Phase 2/3

PGA

clear/almos

t clear at

Week 12

2 mg BID 6.4% 3.4% Not Met

Phase 2
PASI ≥ 50

at Week 12
2 mg BID 35.3% - -

PASI: Psoriasis Area and Severity Index; PGA: Physician's Global Assessment; BID: twice

daily.

Table 2: Efficacy of Namodenoson in Hepatocellular
Carcinoma (HCC)
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Trial
Phase

Patient
Popula
tion

Primar
y
Endpoi
nt

Namod
enoso
n Dose

Result
Placeb
o

HR
(95%
CI)

p-
value

Citatio
n

Phase

2

Advanc

ed

HCC,

Child-

Pugh B

Median

Overall

Survival

(OS)

25 mg

BID

4.1

months

4.3

months

0.82

(0.49-

1.38)

0.46

Phase

2

(Subgro

up)

Advanc

ed

HCC,

Child-

Pugh

B7

Median

OS

25 mg

BID

6.8

months

4.3

months

0.77

(0.49-

1.40)

-

Phase

2

(Subgro

up)

Advanc

ed

HCC,

Child-

Pugh

B7

1-year

Survival

25 mg

BID
44% 18% - 0.028

Phase

1/2

Advanc

ed HCC

Median

OS

1, 5, 25

mg BID

7.8

months
- - -

HR: Hazard Ratio; CI: Confidence Interval.

Table 3: Safety and Tolerability of Piclidenoson and
Namodenoson
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Drug Indication
Common
Adverse
Events (>10%)

Serious
Adverse
Events

Citation

Piclidenoson Psoriasis

Generally well-

tolerated with a

safety profile

similar to

placebo. Fewer

gastrointestinal

and nervous

system AEs

compared to

apremilast.

-

Namodenoson
Hepatocellular

Carcinoma

Anemia,

abdominal pain,

ascites, nausea,

asthenia, fatigue,

peripheral

edema,

increased AST.

No treatment-

related deaths.

Treatment-

related grade 3

toxicities

included anemia,

fatigue, and

hyponatremia.

Experimental Protocols
Piclidenoson COMFORT-1 Phase 3 Trial for Plaque
Psoriasis

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.

Participants: Patients with moderate-to-severe plaque psoriasis.

Intervention: Patients were randomized (3:3:3:2) to receive Piclidenoson 2 mg BID,

Piclidenoson 3 mg BID, apremilast 30 mg BID, or placebo. At week 16, patients in the

placebo group were re-randomized to one of the active treatment arms.
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Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the

Psoriasis Area and Severity Index (PASI 75) from baseline at Week 16, compared to

placebo.

Duration: 32 weeks, with an optional extension to 48 weeks.

Namodenoson Phase 2 Trial in Advanced Hepatocellular
Carcinoma (NCT02128958)

Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.

Participants: Patients with advanced HCC and Child-Pugh B cirrhosis who had progressed

on at least one prior systemic therapy.

Intervention: Patients were randomized 2:1 to receive Namodenoson (25 mg BID) or

placebo.

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Safety, progression-free survival (PFS), objective response rate, and

disease control rate.
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Caption: A3AR activation by Piclidenoson inhibits pro-inflammatory cytokine production.
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A3AR Signaling Pathway in Cancer
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Caption: Namodenoson-mediated A3AR activation promotes apoptosis in cancer cells.

Experimental Workflow for a Randomized Controlled
Trial

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12366341?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eligible Patient
Population

Randomization

Treatment Group A
(e.g., A3AR Agonist)

Treatment Group B
(e.g., Placebo or Active Comparator)

Follow-Up Period

Data Collection
(Efficacy & Safety)

Statistical Analysis

Results & Conclusion

Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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